Cas no 50835-77-3 (methyl 3-isocyanatopropanoate)

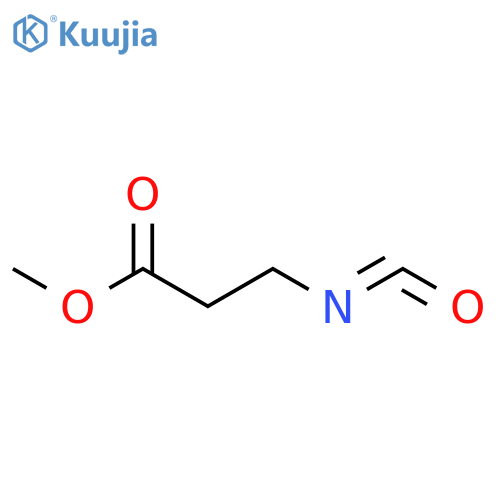

methyl 3-isocyanatopropanoate structure

商品名:methyl 3-isocyanatopropanoate

methyl 3-isocyanatopropanoate 化学的及び物理的性質

名前と識別子

-

- Propanoic acid, 3-isocyanato-, methyl ester

- Methyl 3-isocyanatopropanoate

- Methyl 3-isocyanatopropionate

- methyl 3-isocyanatopropanoate

-

- MDL: MFCD00797846

- インチ: InChI=1S/C5H7NO3/c1-9-5(8)2-3-6-4-7/h2-3H2,1H3

- InChIKey: QLTHBWIACSBXPR-UHFFFAOYSA-N

- ほほえんだ: COC(=O)CCN=C=O

計算された属性

- せいみつぶんしりょう: 129.04261

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 4

じっけんとくせい

- 密度みつど: 1.09±0.1 g/cm3 (20 ºC 760 Torr),

- ふってん: 75 ºC (11 Torr)

- フラッシュポイント: 67.6±17.1 ºC,

- 屈折率: 1.4230 (589.3 nm 20 ºC)

- ようかいど: 微溶性(18 g/l)(25ºC)、

- PSA: 55.73

methyl 3-isocyanatopropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB406199-1g |

Methyl 3-isocyanatopropanoate; . |

50835-77-3 | 1g |

€237.00 | 2024-07-23 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 038033-5g |

Methyl 3-isocyanatopropanoate |

50835-77-3 | 5g |

5184.0CNY | 2021-07-05 | ||

| abcr | AB406199-5 g |

Methyl 3-isocyanatopropanoate |

50835-77-3 | 5g |

€689.90 | 2023-06-17 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 038033-1g |

Methyl 3-isocyanatopropanoate |

50835-77-3 | 1g |

1446.0CNY | 2021-07-05 | ||

| abcr | AB406199-500 mg |

Methyl 3-isocyanatopropanoate |

50835-77-3 | 500MG |

€195.40 | 2023-02-03 | ||

| Enamine | EN300-125269-0.25g |

methyl 3-isocyanatopropanoate |

50835-77-3 | 95% | 0.25g |

$45.0 | 2023-02-15 | |

| Enamine | EN300-125269-1.0g |

methyl 3-isocyanatopropanoate |

50835-77-3 | 95% | 1g |

$0.0 | 2023-06-08 | |

| abcr | AB406199-10g |

Methyl 3-isocyanatopropanoate; . |

50835-77-3 | 10g |

€1109.00 | 2024-07-23 | ||

| Enamine | EN300-125269-1000mg |

methyl 3-isocyanatopropanoate |

50835-77-3 | 95.0% | 1000mg |

$85.0 | 2023-10-02 | |

| Enamine | EN300-125269-5000mg |

methyl 3-isocyanatopropanoate |

50835-77-3 | 95.0% | 5000mg |

$315.0 | 2023-10-02 |

methyl 3-isocyanatopropanoate 関連文献

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

50835-77-3 (methyl 3-isocyanatopropanoate) 関連製品

- 5100-34-5(Ethyl 3-isocyanatopropionate)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 2230780-65-9(IL-17A antagonist 3)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

推奨される供給者

Amadis Chemical Company Limited

(CAS:50835-77-3)methyl 3-isocyanatopropanoate

清らかである:99%

はかる:5g

価格 ($):400.0